(S)-GNE-140

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

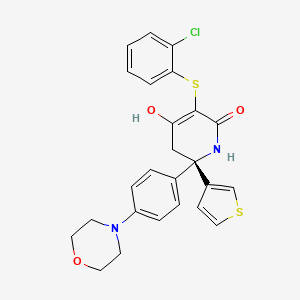

(2S)-5-(2-chlorophenyl)sulfanyl-4-hydroxy-2-(4-morpholin-4-ylphenyl)-2-thiophen-3-yl-1,3-dihydropyridin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H23ClN2O3S2/c26-20-3-1-2-4-22(20)33-23-21(29)15-25(27-24(23)30,18-9-14-32-16-18)17-5-7-19(8-6-17)28-10-12-31-13-11-28/h1-9,14,16,29H,10-13,15H2,(H,27,30)/t25-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUFXXEIVBZJOAP-VWLOTQADSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=CC=C(C=C2)C3(CC(=C(C(=O)N3)SC4=CC=CC=C4Cl)O)C5=CSC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COCCN1C2=CC=C(C=C2)[C@@]3(CC(=C(C(=O)N3)SC4=CC=CC=C4Cl)O)C5=CSC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H23ClN2O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

499.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

(S)-GNE-140 as a Negative Control for LDHA Inhibition: An In-depth Technical Guide

Introduction

In the realm of drug discovery and chemical biology, the use of well-characterized chemical probes is paramount to elucidating the biological function of a target protein and validating its therapeutic potential. A critical component of a robust chemical probe is the availability of a structurally similar but biologically inactive control compound. This negative control allows researchers to distinguish on-target effects from off-target or non-specific activities of the active probe. This guide provides a comprehensive technical overview of (S)-GNE-140, the less active enantiomer of the potent Lactate Dehydrogenase A (LDHA) inhibitor, (R)-GNE-140. Due to its significantly reduced activity against LDHA, this compound serves as an ideal negative control for in vitro and in-cellulo studies aimed at understanding the biological consequences of LDHA inhibition.

Lactate Dehydrogenase (LDH) is a critical enzyme in anaerobic glycolysis, catalyzing the interconversion of pyruvate and lactate. The LDHA isoform is frequently overexpressed in various cancers and is associated with the Warburg effect, a metabolic phenotype characterized by increased glucose uptake and lactate production, even in the presence of oxygen. This metabolic reprogramming supports tumor growth, progression, and therapeutic resistance, making LDHA an attractive target for cancer therapy. (R)-GNE-140 is a potent and selective inhibitor of both LDHA and its isoform LDHB.[1][2][3][4] Its enantiomer, this compound, provides a crucial tool for rigorous scientific inquiry into the roles of LDHA.

This document is intended for researchers, scientists, and drug development professionals. It summarizes key quantitative data, provides detailed experimental protocols for the use of this compound as a negative control, and includes visualizations of relevant signaling pathways and experimental workflows.

Data Presentation

The following tables summarize the quantitative data for (R)-GNE-140 and this compound, highlighting the differential activity that establishes this compound as a suitable negative control.

Table 1: Biochemical Potency against LDHA and LDHB

| Compound | Target | IC50 (nM) | Fold Difference (R vs. S) |

| (R)-GNE-140 | LDHA | 3[2][3][4] | 18 |

| This compound | LDHA | ~54 | |

| (R)-GNE-140 | LDHB | 5[1][2][3] | 18 |

| This compound | LDHB | ~90 |

*Calculated based on the reported 18-fold difference in potency between the enantiomers.[2][3][4]

Table 2: Cellular Activity of GNE-140 (Racemate and Enantiomers)

| Cell Line | Assay | Compound | Concentration | Effect |

| Breast Cancer Cells | Cell Proliferation | GNE-140 (racemate) | 200-300 µM | Inhibition of proliferation[5] |

| Breast Cancer Cells | LDH Activity | GNE-140 (racemate) | 200-300 µM | Inhibition of intracellular LDH activity[5] |

| Breast Cancer Cells | Lactate Production | GNE-140 (racemate) | 200-300 µM | Reduction in extracellular lactate levels[5] |

| Pancreatic Cancer (MiaPaca2) | Cell Growth | GNE-140 (racemate) | 10 µM | Growth arrest[5] |

| Colon Adenocarcinoma & Murine Melanoma | Glycolysis | GNE-140 (racemate) | 10 µM | Suppression of glycolysis[5] |

| MDA-MB-231 | Glucose Use & Lactate Production | GNE-140 (racemate) | 30-120 µM | Inhibition[5] |

| Various Cancer Cell Lines (37 of 347) | Cell Proliferation | (R)-GNE-140 | < 5 µM | Inhibition of proliferation[2][3] |

| Chondrosarcoma (with IDH1 mutation) | Cell Proliferation | (R)-GNE-140 | 0.8 µM (IC50) | Inhibition[2][3] |

Experimental Protocols

The following are detailed methodologies for key experiments where this compound is used as a negative control.

Biochemical LDH Enzyme Inhibition Assay

Objective: To determine the in vitro inhibitory activity of compounds against purified LDHA or LDHB enzyme.

Materials:

-

Purified recombinant human LDHA or LDHB enzyme

-

(R)-GNE-140 (positive control)

-

This compound (negative control)

-

Test compounds

-

Assay Buffer: 20 mM Tris-HCl, pH 7.3, 100 mM NaCl, 5 mM MgCl2, 0.01% BSA

-

Substrate solution: 10 mM Pyruvate

-

Cofactor solution: 2.5 mM NADH

-

96-well, black, flat-bottom plates

-

Plate reader capable of measuring absorbance at 340 nm

Procedure:

-

Prepare serial dilutions of (R)-GNE-140, this compound, and test compounds in DMSO. Further dilute in assay buffer to the final desired concentrations. The final DMSO concentration should be kept below 1%.

-

In a 96-well plate, add 2 µL of the diluted compounds or DMSO (vehicle control).

-

Add 48 µL of LDHA or LDHB enzyme solution (final concentration ~1-5 ng/µL) to each well.

-

Incubate the plate at room temperature for 15 minutes to allow for compound binding to the enzyme.

-

Initiate the enzymatic reaction by adding 50 µL of a pre-warmed (37°C) substrate/cofactor mix containing pyruvate and NADH.

-

Immediately measure the decrease in absorbance at 340 nm every 30 seconds for 10-15 minutes at 37°C. The rate of NADH oxidation is proportional to the LDH activity.

-

Calculate the rate of reaction for each well.

-

Determine the percent inhibition for each compound concentration relative to the vehicle control.

-

Plot the percent inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Expected Outcome for this compound: this compound should exhibit a significantly higher IC50 value (approximately 18-fold) compared to (R)-GNE-140, demonstrating its reduced potency and suitability as a negative control.

Cellular Lactate Production Assay

Objective: To assess the effect of LDHA inhibition on lactate production in cultured cells.

Materials:

-

Cancer cell line of interest (e.g., A549, MiaPaCa-2)

-

Cell culture medium and supplements

-

(R)-GNE-140

-

This compound

-

Lactate assay kit (colorimetric or fluorometric)

-

96-well cell culture plates

-

Plate reader

Procedure:

-

Seed cells in a 96-well plate at a density that allows for logarithmic growth during the experiment and incubate overnight.

-

Treat the cells with serial dilutions of (R)-GNE-140 and this compound. Include a vehicle control (DMSO).

-

Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).

-

After incubation, collect the cell culture supernatant.

-

Measure the lactate concentration in the supernatant using a commercial lactate assay kit according to the manufacturer's instructions.

-

In parallel, determine cell viability using an appropriate assay (e.g., MTT, CellTiter-Glo) to normalize the lactate production to the number of viable cells.

-

Calculate the percent reduction in lactate production for each treatment condition compared to the vehicle control.

Expected Outcome for this compound: Treatment with this compound should result in a minimal to no reduction in lactate production at concentrations where (R)-GNE-140 shows significant inhibition. This will confirm that the observed effects of (R)-GNE-140 are due to on-target LDHA inhibition.

Cellular Thermal Shift Assay (CETSA)

Objective: To confirm target engagement of LDHA inhibitors in a cellular context.

Materials:

-

Intact cells

-

(R)-GNE-140

-

This compound

-

PBS (phosphate-buffered saline) with protease inhibitors

-

Lysis buffer (e.g., RIPA buffer)

-

PCR tubes or 96-well PCR plates

-

Thermocycler

-

Centrifuge

-

SDS-PAGE and Western blotting reagents

-

Anti-LDHA antibody

Procedure:

-

Culture cells to ~80% confluency.

-

Treat the cells with (R)-GNE-140, this compound, or vehicle (DMSO) at the desired concentration for a specified time (e.g., 1-2 hours) at 37°C.

-

Harvest the cells, wash with PBS, and resuspend in PBS containing protease inhibitors.

-

Aliquot the cell suspension into PCR tubes or a 96-well PCR plate.

-

Heat the samples to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermocycler, followed by cooling to 4°C.

-

Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

-

Separate the soluble fraction (containing non-denatured protein) from the precipitated, denatured protein by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.

-

Collect the supernatant and analyze the amount of soluble LDHA by SDS-PAGE and Western blotting using an anti-LDHA antibody.

-

Quantify the band intensities and plot the amount of soluble LDHA as a function of temperature for each treatment condition.

Expected Outcome for this compound: (R)-GNE-140, upon binding to LDHA, is expected to stabilize the protein, resulting in a shift of the melting curve to higher temperatures. In contrast, this compound should not cause a significant thermal shift compared to the vehicle control, confirming its lack of meaningful engagement with LDHA in the cellular environment.

Mandatory Visualizations

Signaling Pathways

References

- 1. selleck.co.jp [selleck.co.jp]

- 2. medchemexpress.com [medchemexpress.com]

- 3. selleckchem.com [selleckchem.com]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. The effect of lactate dehydrogenase inhibitors on proliferation, motility and invasion of breast cancer cells in vitro highlights a new role for lactate - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Discovery and Synthesis of GNE-140 Enantiomers: Potent Lactate Dehydrogenase Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Abstract

GNE-140 has emerged as a potent, active-site inhibitor of lactate dehydrogenase A (LDHA), a key enzyme in the glycolytic pathway often upregulated in cancer cells. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological characterization of the enantiomers of GNE-140. The (R)-enantiomer has been identified as the significantly more active form, exhibiting nanomolar inhibition of LDHA and LDHB. This document details the experimental protocols for the synthesis and chiral separation of GNE-140 enantiomers, alongside methodologies for key biological assays. All quantitative data are summarized for comparative analysis, and critical pathways and workflows are visualized using Graphviz diagrams.

Introduction

The metabolic reprogramming of cancer cells, characterized by a reliance on aerobic glycolysis even in the presence of oxygen (the Warburg effect), presents a compelling therapeutic target. Lactate dehydrogenase A (LDHA) catalyzes the conversion of pyruvate to lactate, the final step in aerobic glycolysis, and its inhibition is a promising strategy to disrupt cancer cell metabolism. GNE-140 was developed as a potent and selective inhibitor of LDHA. This guide focuses on the distinct properties and synthesis of its enantiomers.

Discovery and Biological Activity

The discovery of GNE-140 was part of an effort to identify novel inhibitors of LDHA. Screening and optimization efforts led to the identification of this potent chemotype. Subsequent investigation revealed a significant difference in the biological activity of its two enantiomers, (R)-GNE-140 and (S)-GNE-140.

In Vitro Enzymatic Inhibition

The (R)-enantiomer of GNE-140 is a highly potent inhibitor of both LDHA and LDHB, with IC50 values in the low nanomolar range.[1] In contrast, the (S)-enantiomer is substantially less active.[2] A summary of the inhibitory activities is presented in Table 1.

Table 1: In Vitro Inhibitory Activity of GNE-140 Enantiomers [1][3]

| Compound | LDHA IC50 (nM) | LDHB IC50 (nM) | Stereospecific Potency Difference ((S) vs (R)) |

| (R)-GNE-140 | 3 | 5 | 18-fold more potent than (S)-enantiomer |

| This compound | 54 | 90 | - |

| GNE-140 (racemate) | 22 | - | - |

Cellular Activity

(R)-GNE-140 has demonstrated anti-proliferative effects in a variety of cancer cell lines.[1] Its efficacy is particularly noted in cell lines that are highly dependent on glycolysis. For instance, in the MiaPaca-2 pancreatic cancer cell line, (R)-GNE-140 inhibits lactate production with an IC50 of 670 nM.[4] A selection of cell lines sensitive to (R)-GNE-140 is shown in Table 2.

Table 2: Anti-proliferative Activity of (R)-GNE-140 in Selected Cancer Cell Lines [3]

| Cell Line | Cancer Type | IC50 (µM) |

| Chondrosarcoma (with IDH1 mutations) | Bone Cancer | 0.8 |

| A549 | Lung Cancer | 0.36[5] |

| A673 | Ewing's Sarcoma | 2.63[5] |

Synthesis and Chiral Separation of GNE-140 Enantiomers

The synthesis of the racemic GNE-140 and the subsequent separation of its enantiomers is a critical process for obtaining the biologically active (R)-GNE-140.

Synthesis of Racemic GNE-140

The detailed synthetic scheme for racemic GNE-140 is outlined below. The process involves a multi-step synthesis culminating in the formation of the pyridinone core structure. Due to the proprietary nature of the initial discovery, the full, detailed experimental protocol from the primary literature is not publicly available. The following is a generalized scheme based on available information.

Caption: Generalized synthetic workflow for racemic GNE-140.

Chiral Separation of Enantiomers

The separation of the (R) and (S) enantiomers of GNE-140 is achieved using chiral chromatography.

Experimental Protocol: Chiral Separation

A general procedure for chiral separation is as follows:

-

Column: A chiral stationary phase (CSP) column is used. The specific type of CSP is crucial for effective separation.

-

Mobile Phase: A suitable mobile phase, typically a mixture of hexane and a polar organic solvent like isopropanol or ethanol, is used. The ratio of the solvents is optimized to achieve baseline separation of the enantiomers.

-

Detection: The eluting enantiomers are detected using a UV detector at an appropriate wavelength.

-

Fraction Collection: The separated enantiomers are collected in fractions.

-

Purity Analysis: The enantiomeric purity of each fraction is determined using analytical chiral HPLC.

Caption: Workflow for the chiral separation of GNE-140 enantiomers.

Signaling Pathway and Mechanism of Action

GNE-140 exerts its anti-cancer effects by inhibiting LDHA, which leads to a disruption of the glycolytic pathway. This inhibition results in reduced lactate production and an accumulation of pyruvate. The subsequent metabolic stress can lead to apoptosis in cancer cells that are highly dependent on glycolysis for their energy and biosynthetic needs.

Caption: Mechanism of action of GNE-140 via LDHA inhibition.

Experimental Protocols

LDHA Inhibition Assay

Objective: To determine the IC50 of GNE-140 enantiomers against LDHA.

Materials:

-

Recombinant human LDHA enzyme

-

NADH

-

Pyruvate

-

Assay buffer (e.g., potassium phosphate buffer, pH 7.4)

-

GNE-140 enantiomers

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a serial dilution of the GNE-140 enantiomers in DMSO.

-

In a 96-well plate, add the assay buffer, LDHA enzyme, and NADH.

-

Add the diluted GNE-140 enantiomers or DMSO (as a control) to the wells.

-

Incubate the plate at room temperature for a specified period (e.g., 15 minutes).

-

Initiate the reaction by adding pyruvate to all wells.

-

Immediately measure the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADH.

-

Calculate the rate of reaction for each concentration of the inhibitor.

-

Plot the reaction rate against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cellular Lactate Production Assay

Objective: To measure the effect of GNE-140 on lactate production in cancer cells.

Materials:

-

Cancer cell line (e.g., MiaPaca-2)

-

Cell culture medium

-

GNE-140 enantiomers

-

Lactate assay kit

-

96-well cell culture plate

-

Microplate reader

Procedure:

-

Seed the cancer cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with a serial dilution of GNE-140 enantiomers for a specified time (e.g., 24 hours).

-

Collect the cell culture supernatant.

-

Measure the lactate concentration in the supernatant using a lactate assay kit according to the manufacturer's instructions.

-

Normalize the lactate levels to the cell number or protein concentration.

-

Plot the lactate concentration against the inhibitor concentration to determine the IC50 for lactate production inhibition.

Conclusion

The (R)-enantiomer of GNE-140 is a potent and selective inhibitor of LDHA with significant anti-proliferative activity in glycolytically dependent cancer cells. This technical guide has provided an overview of its discovery, a generalized synthetic approach and chiral separation method, and detailed protocols for its biological evaluation. The continued investigation of GNE-140 and similar LDHA inhibitors holds promise for the development of novel cancer therapeutics targeting cellular metabolism.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. selleckchem.com [selleckchem.com]

- 4. caymanchem.com [caymanchem.com]

- 5. The effect of lactate dehydrogenase inhibitors on proliferation, motility and invasion of breast cancer cells in vitro highlights a new role for lactate - PMC [pmc.ncbi.nlm.nih.gov]

Foundational Research on Lactate Dehydrogenase Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the foundational research concerning lactate dehydrogenase (LDH) inhibitors. It covers the core rationale for targeting LDH, key classes of inhibitors with their associated potency data, detailed experimental protocols for their evaluation, and visual representations of the critical pathways and workflows involved in this area of drug discovery.

Introduction: The Rationale for Targeting Lactate Dehydrogenase

Lactate dehydrogenase (LDH) is a critical metabolic enzyme that catalyzes the reversible conversion of pyruvate to lactate, coupled with the oxidation of NADH to NAD+.[1][2] The enzyme is a tetramer composed of two primary subunits, LDHA (M-subunit) and LDHB (H-subunit), which combine to form five different isoenzymes (LDH1-5).[3] LDHA, which forms the LDH5 homotetramer, preferentially catalyzes the conversion of pyruvate to lactate, while LDHB, which forms the LDH1 homotetramer, favors the reverse reaction.[3]

In the context of oncology, LDHA is a highly attractive therapeutic target due to its central role in the "Warburg effect." This phenomenon, first observed by Otto Warburg, describes the metabolic shift in cancer cells towards aerobic glycolysis—a state where cells favor glucose fermentation into lactate even in the presence of sufficient oxygen for oxidative phosphorylation.[4][5][6] This metabolic reprogramming is not merely a byproduct of malignant transformation but is a crucial driver of tumor progression, providing anabolic precursors for rapid cell proliferation and creating an acidic tumor microenvironment that promotes invasion and suppresses the immune response.[2][4]

The upregulation of LDHA is a hallmark of many aggressive cancers and is often driven by key oncogenic signaling pathways, including those mediated by hypoxia-inducible factor-1α (HIF-1α) and the c-Myc oncogene.[4][7][8] By regenerating NAD+ from NADH, LDHA sustains the high glycolytic flux required by cancer cells.[9] Therefore, inhibiting LDHA presents a compelling strategy to disrupt cancer cell metabolism, induce oxidative stress, and ultimately trigger cell death, making it a focal point for anticancer drug development.[9][10]

Signaling Pathways and Regulatory Networks

The glycolytic pathway culminating in lactate production is a cornerstone of cancer metabolism. Its regulation is tightly controlled by oncogenic factors that ensure a continuous supply of energy and biosynthetic intermediates for tumor growth.

Quantitative Data on Key LDH Inhibitors

A variety of small molecules have been developed to target LDH, primarily the LDHA isoform. These compounds range from substrate analogs to cofactor-competitive and allosteric inhibitors. Their potencies are typically reported as the half-maximal inhibitory concentration (IC₅₀) or the inhibition constant (Kᵢ).

| Inhibitor Class | Compound | Target(s) | Kᵢ / IC₅₀ (LDHA) | Kᵢ / IC₅₀ (LDHB) | Mechanism of Action | Reference(s) |

| Substrate Analog | Oxamate | LDHA/LDHB | ~136 µM (Kᵢ) | ~94.4 µM (Kᵢ) | Competitive with pyruvate | [5] |

| NADH Analog | Gossypol | LDHA/LDHB | 1.9 µM (Kᵢ) | 1.4 µM (Kᵢ) | Competitive with NADH; non-selective | [5] |

| Gossypol Derivative | FX-11 | LDHA | 8 µM (Kᵢ) | Not significantly affected | Reversible, competitive with NADH | [11][12][13] |

| Flavonoid | Galloflavin | LDHA/LDHB | 5.46 µM (Kᵢ) | 15.1 µM (Kᵢ) | Binds free enzyme; competitive with pyruvate | [7][14][15] |

| N-Hydroxyindole | NHI-1 | LDHA | 4.7 µM (Kᵢ vs Pyruvate)8.9 µM (Kᵢ vs NADH) | Selective for LDHA | Competitive with both substrate and cofactor | |

| Quinoline Sulfonamide | GSK2837808A | LDHA/LDHB | 2.6 nM (IC₅₀) | 43 nM (IC₅₀) | Potent and selective | [4] |

| Pyrazole-based | Compound 63 | LDHA/LDHB | Low nM (IC₅₀) | Low nM (IC₅₀) | Potent enzymatic and cellular inhibition | [2] |

Note: Potency values can vary based on assay conditions, such as pH, substrate concentrations, and enzyme source.

Experimental Protocols and Methodologies

The evaluation of LDH inhibitors requires a series of robust biochemical and cell-based assays. These protocols are designed to determine enzyme inhibition, assess the impact on cellular metabolism, and measure downstream effects on cell viability.

LDH Enzyme Inhibition Assay (Spectrophotometric)

This assay quantifies an inhibitor's ability to block LDH-catalyzed conversion of pyruvate to lactate by measuring the rate of NADH oxidation.

Principle: LDH activity is measured by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH (ε = 6220 M⁻¹cm⁻¹).[2] Inhibitors will slow this rate of decrease.

Materials:

-

Recombinant human LDHA enzyme

-

Assay Buffer: 0.1 M potassium phosphate buffer, pH 7.4

-

Substrate Solution: Sodium Pyruvate (e.g., 20 mM stock in Assay Buffer)

-

Cofactor Solution: NADH (e.g., 5 mM stock in Assay Buffer)

-

Test Inhibitor: Dissolved in DMSO, serially diluted

-

96-well, UV-transparent microplate

-

Spectrophotometer (plate reader) capable of reading at 340 nm in kinetic mode

Procedure:

-

Reagent Preparation: Prepare working solutions of pyruvate (e.g., 2 mM) and NADH (e.g., 300 µM) in Assay Buffer.

-

Assay Plate Setup:

-

To each well, add 2 µL of the test inhibitor at various concentrations (or DMSO for control).

-

Add 178 µL of a master mix containing Assay Buffer and the NADH working solution.

-

Add 10 µL of a diluted LDHA enzyme solution (concentration to be optimized to yield a linear reaction rate of 0.02-0.04 ΔA/min).[2]

-

Incubate the plate for 10-15 minutes at room temperature to allow the inhibitor to bind to the enzyme.

-

-

Initiate Reaction: Add 10 µL of the pyruvate working solution to each well to start the reaction. The final volume should be 200 µL.

-

Measurement: Immediately place the plate in the spectrophotometer pre-set to 25°C or 37°C. Measure the absorbance at 340 nm every 30 seconds for 15-30 minutes.

-

Data Analysis:

-

Calculate the initial reaction velocity (V₀) for each well by determining the slope of the linear portion of the absorbance vs. time curve (ΔA/min).

-

Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control: % Inhibition = (1 - (V₀_inhibitor / V₀_control)) * 100

-

Plot percent inhibition vs. inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

-

Cellular Lactate Production Assay

This assay measures the amount of lactate exported by cells into the culture medium, providing a direct readout of glycolytic flux and target engagement by an LDH inhibitor.

Principle: Lactate in the culture supernatant is measured using an enzymatic reaction where lactate is oxidized by an exogenous LDH, leading to the production of NADH. The NADH is then used by a diaphorase to reduce a tetrazolium salt (like INT or WST) into a colored formazan product, which can be quantified by absorbance.[7][12]

Materials:

-

Cancer cell line of interest

-

96-well cell culture plate

-

Test inhibitor

-

Lactate Assay Kit (commercial kits provide stabilized reagents) or individual reagents (LDH, NAD+, diaphorase, tetrazolium salt, assay buffer).

-

Spectrophotometer (plate reader) capable of reading at ~450-490 nm.

Procedure:

-

Cell Seeding: Seed cells (e.g., 1x10⁴ to 5x10⁴ cells/well) in a 96-well plate and allow them to adhere overnight.[7][15]

-

Treatment: Replace the medium with fresh medium containing serial dilutions of the test inhibitor or vehicle control (DMSO).

-

Incubation: Incubate the cells for a specified period (e.g., 24-72 hours) under standard culture conditions (37°C, 5% CO₂).

-

Supernatant Collection: Carefully collect 10-50 µL of the culture supernatant from each well without disturbing the cell layer. Transfer to a new 96-well plate.

-

Assay Reaction:

-

Prepare the reaction mixture according to the kit manufacturer's instructions. This typically involves mixing an assay buffer with a substrate/enzyme mix.

-

Add 50-100 µL of the reaction mixture to each well containing the supernatant.

-

Incubate at room temperature for 30-60 minutes, protected from light.[7][15]

-

-

Measurement: Measure the absorbance at the appropriate wavelength (e.g., 490 nm).

-

Data Analysis: Generate a standard curve using known lactate concentrations. Use the standard curve to determine the lactate concentration in each sample. Normalize lactate levels to cell number or total protein content if significant anti-proliferative effects are observed.

Cell Viability and Cytotoxicity Assay (LDH Release)

This assay assesses cell death by measuring the activity of LDH released from damaged cells into the culture medium. It is a common method to determine the cytotoxic effects of LDH inhibitors.

Principle: When the plasma membrane is compromised, intracellular LDH is released into the medium.[12] This extracellular LDH activity is measured using the same colorimetric reaction described in the lactate production assay and serves as a proxy for cytotoxicity.

Procedure: This protocol is nearly identical to the Cellular Lactate Production Assay, with the addition of specific controls:

-

Follow steps 1-5 from the Cellular Lactate Production Assay (Section 4.2).

-

Prepare Controls: [15]

-

Untreated Control: Cells treated with vehicle only (represents spontaneous LDH release).

-

Maximum Release Control: Cells treated with a lysis buffer (e.g., 1% Triton X-100) for 45 minutes before supernatant collection. This represents 100% cytotoxicity.

-

Medium Background Control: Culture medium without cells.

-

-

Measurement: Measure absorbance as described previously.

-

Data Analysis:

-

Subtract the background absorbance (medium control) from all readings.

-

Calculate percent cytotoxicity using the formula: % Cytotoxicity = ((Sample Abs - Untreated Control Abs) / (Max Release Abs - Untreated Control Abs)) * 100

-

Experimental and Logical Workflows

The discovery and validation of LDH inhibitors follow a structured workflow, from initial screening to cellular characterization.

Drug Discovery Workflow for LDH Inhibitors

Logical Model of Competitive Inhibition

Many foundational LDH inhibitors function by competing with either the substrate (pyruvate) or the cofactor (NADH) for binding to the enzyme's active site.

References

- 1. Lactate Dehydrogenase A Inhibitor Screening Assay Kit (Colorimetric) (NBP2-59751): Novus Biologicals [novusbio.com]

- 2. Lactate Dehydrogenase - Assay | Worthington Biochemical [worthington-biochem.com]

- 3. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]

- 4. promega.com [promega.com]

- 5. researchgate.net [researchgate.net]

- 6. LDH assay kit guide: Principles and applications | Abcam [abcam.com]

- 7. tycmhoffman.com [tycmhoffman.com]

- 8. store.genprice.com [store.genprice.com]

- 9. LDH Cytotoxicity Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 10. NADH-independent enzymatic assay to quantify extracellular and intracellular L-lactate levels - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Lactate Dehydrogenase (LDH) Assay Protocol [opsdiagnostics.com]

- 12. canvaxbiotech.com [canvaxbiotech.com]

- 13. Lactate production measurement [bio-protocol.org]

- 14. Quantifying cell viability via LDH cytotoxicity assay [protocols.io]

- 15. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]

The Role of (S)-GNE-140 in Elucidating Cancer Cell Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of (S)-GNE-140, a chemical probe used to study the metabolic reprogramming of cancer cells. As the less active enantiomer of the potent lactate dehydrogenase (LDH) inhibitor, GNE-140, this compound serves as a critical negative control and baseline comparator to delineate the specific effects of LDH inhibition on cellular bioenergetics, signaling, and survival.

Introduction: Targeting the Warburg Effect

Cancer cells frequently exhibit a metabolic shift towards aerobic glycolysis, a phenomenon known as the Warburg effect. This process involves the conversion of glucose to lactate even in the presence of oxygen, a less efficient but rapid method of generating ATP and biosynthetic precursors. Lactate dehydrogenase A (LDHA), the enzyme that catalyzes the final step of this pathway—the conversion of pyruvate to lactate—is a key player in maintaining this glycolytic phenotype and is often upregulated in various tumors.[1] Inhibition of LDHA is therefore a promising therapeutic strategy to disrupt cancer cell metabolism and growth.[2]

GNE-140 is a potent, cell-active inhibitor of both LDHA and the related LDHB isoform.[2][3] It exists as a racemic mixture of two enantiomers: (R)-GNE-140, the highly active form, and this compound, the significantly less active form.[1][4] The availability of these distinct enantiomers provides a powerful toolset for researchers to dissect the on-target effects of LDHA inhibition from any potential off-target activities.

Mechanism of Action of GNE-140 Enantiomers

This compound and its counterpart, (R)-GNE-140, function as inhibitors of lactate dehydrogenase. The primary target, LDHA, is responsible for regenerating NAD+ from NADH, which is essential for sustaining high rates of glycolysis. By inhibiting LDHA, these compounds block the conversion of pyruvate to lactate, leading to a bottleneck in the glycolytic pathway.[5]

This inhibition has several downstream consequences:

-

Reduced Lactate Production: Direct inhibition of LDH curtails the secretion of lactate, altering the tumor microenvironment.

-

Altered NAD+/NADH Ratio: The block in NAD+ regeneration leads to a decrease in the cellular NAD+/NADH ratio, which can impact the activity of other metabolic enzymes.[5]

-

Metabolic Rewiring: Cells compensate for the glycolytic block by shifting towards alternative metabolic pathways, most notably oxidative phosphorylation (OXPHOS) in the mitochondria.[6]

-

Increased Oxidative Stress: The metabolic shift can lead to an increase in reactive oxygen species (ROS), contributing to cellular stress and apoptosis.[7]

The profound difference in potency between the two enantiomers makes them ideal for rigorous scientific inquiry. (R)-GNE-140 is approximately 18 times more potent than this compound, allowing researchers to use this compound as a negative control to confirm that the observed biological effects are due to specific LDHA inhibition rather than the compound's general chemical structure.[1][4][8]

Quantitative Data Summary

The biochemical and cellular potencies of the GNE-140 enantiomers are summarized below. Data for this compound is calculated based on the reported 18-fold potency difference from its (R)-enantiomer.

| Compound | Target | Biochemical IC50 | Cellular IC50 (Lactate Reduction) | Reference |

| (R)-GNE-140 | LDHA | 3 nM | 670 nM (MiaPaCa-2 cells) | [4][9] |

| LDHB | 5 nM | [4] | ||

| This compound | LDHA | ~54 nM (Calculated) | Not Reported | [1][4] |

| LDHB | ~90 nM (Calculated) | [1][4] | ||

| GNE-140 (Racemate) | LDHA | 3 nM | 3.04 µM (MDA-MB-231 cells) | [3][9] |

| LDHB | 5 nM | [9] |

Table 1: Biochemical and Cellular Potency of GNE-140 Enantiomers.

The metabolic consequences of treating cancer cells with potent LDHA inhibitors are significant. The table below outlines key metabolic changes observed upon treatment with GNE-140.

| Parameter | Cell Line | Treatment | Observation | Reference |

| Lactate Production | MiaPaCa-2 | GNE-140 | Profoundly inhibited | [9] |

| Glucose Consumption | MDA-MB-231 | GNE-140 (30-120 µM) | Inhibited | |

| Extracellular Acidification Rate (ECAR) | B16F10 | GNE-140 | Dose-dependent inhibition | [2] |

| Oxygen Consumption Rate (OCR) | Snu398 | GSK2837808A (LDHAi) | Increased at doses up to 3 µM | [10] |

| Cell Proliferation | MDA-MB-231 | GNE-140 | Inhibitory Growth (IG50) = 10.51 µM | [3] |

Table 2: Metabolic Effects of LDHA Inhibition.

Signaling Pathways and Logical Frameworks

The inhibition of LDHA by GNE-140 initiates a cascade of signaling events as the cell attempts to adapt to the metabolic stress.

Figure 1: Mechanism of LDHA inhibition by (R)-GNE-140.

This diagram illustrates how (R)-GNE-140 blocks the conversion of pyruvate to lactate, forcing pyruvate into the TCA cycle and oxidative phosphorylation. This compound serves as a less active control for this process.

Cancer cells can develop resistance to LDHA inhibition. This is often mediated by the activation of stress-response pathways that promote a switch to mitochondrial metabolism.

Figure 2: Acquired resistance pathway to LDHA inhibitors.

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. The use of this compound as a negative control is implicit and recommended in each protocol to ensure observed effects are target-specific.

Protocol 1: LDHA Enzymatic Inhibition Assay

This assay quantifies the direct inhibitory effect of a compound on purified LDHA enzyme activity.

-

Reagents:

-

Assay Buffer: 50 mM Hepes (pH 7.2), 0.01% (v/v) Triton X-100, 2 mM DTT.

-

Enzyme: Purified recombinant human LDHA (1 nM final concentration).

-

Substrates: NADH (50 µM final), Pyruvate (50 µM final).

-

Compound: this compound or (R)-GNE-140, serially diluted in 100% DMSO.

-

-

Procedure:

-

In a 96-well plate, add the compound dilutions to a mixture of LDHA enzyme and NADH in assay buffer. The final DMSO concentration should be kept at 1%.

-

Incubate at room temperature for 10 minutes.

-

Initiate the reaction by adding pyruvate to all wells.

-

Immediately monitor the decrease in NADH fluorescence (Excitation: 340 nm, Emission: 480 nm) over 10-15 minutes using a plate reader.

-

Calculate the rate of reaction (slope) for each concentration.

-

Determine the IC50 value by plotting the reaction rate against the log of the inhibitor concentration and fitting to a four-parameter logistic curve.

-

Protocol 2: Cellular Lactate Production Assay

This assay measures the effect of LDH inhibition on lactate secretion from cancer cells.

-

Cell Culture:

-

Plate cancer cells (e.g., MiaPaCa-2, MDA-MB-231) in 96-well plates at an appropriate density and allow them to adhere overnight.

-

-

Treatment:

-

Treat cells with serial dilutions of this compound and (R)-GNE-140 for a specified time (e.g., 6, 24, or 72 hours).

-

-

Sample Collection:

-

Collect the cell culture supernatant.

-

-

Lactate Measurement:

-

Quantify the lactate concentration in the supernatant using a commercially available colorimetric or fluorometric lactate assay kit, following the manufacturer's instructions.

-

Normalize the lactate concentration to cell number, determined by a separate cell viability assay (e.g., CellTiter-Glo® or MTT) performed on the same plate.

-

-

Analysis:

-

Calculate the cellular IC50 for lactate production inhibition.

-

Protocol 3: Metabolic Flux Analysis using Seahorse XF

This protocol assesses the real-time impact of LDH inhibition on glycolysis and mitochondrial respiration.

References

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. Development of a novel lactate dehydrogenase A inhibitor with potent antitumor activity and immune activation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Triple Isozyme Lactic Acid Dehydrogenase Inhibition in Fully Viable MDA-MB-231 Cells Induces Cytostatic Effects That Are Not Reversed by Exogenous Lactic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. researchgate.net [researchgate.net]

- 6. Metabolic plasticity underpins innate and acquired resistance to LDHA inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. abmole.com [abmole.com]

- 8. selleckchem.com [selleckchem.com]

- 9. caymanchem.com [caymanchem.com]

- 10. selleckchem.com [selleckchem.com]

An In-depth Technical Guide to (S)-GNE-140: Core Chemical and Physical Properties

This technical guide provides a comprehensive overview of the fundamental chemical and physical properties of (S)-GNE-140, a notable small molecule in the field of cancer metabolism research. Designed for researchers, scientists, and drug development professionals, this document compiles essential data, outlines relevant experimental methodologies, and visualizes key biological pathways associated with its molecular target.

Chemical and Physical Properties

This compound is the less active enantiomer of the potent Lactate Dehydrogenase A (LDHA) inhibitor, GNE-140.[1][2][3][4][5] Its chemical and physical characteristics are summarized below.

| Property | Value | Reference |

| IUPAC Name | (6S)-3-[(2-chlorophenyl)sulfanyl]-5,6-dihydro-4-hydroxy-6-[4-(morpholin-4-yl)phenyl]-6-(thiophen-3-yl)pyridin-2(1H)-one | Inferred from (R)-enantiomer |

| CAS Number | 2003234-64-6 | [1][2][4] |

| Molecular Formula | C25H23ClN2O3S2 | [1][2][4] |

| Molecular Weight | 499.04 g/mol | [1][2][4] |

| Appearance | White to off-white or gray solid | [3] |

| Solubility | Soluble in DMSO (≥14.29 mg/mL) | [3] |

| Melting Point | Data not available for the (S)-enantiomer. | |

| Storage | Powder: -20°C for up to 3 years. In solvent: -80°C for up to 2 years, -20°C for up to 1 year. | [3] |

Biological Context: The Role of Lactate Dehydrogenase A (LDHA)

This compound is primarily utilized as a control compound in studies targeting Lactate Dehydrogenase A (LDHA), an enzyme of significant interest in cancer therapy. LDHA catalyzes the conversion of pyruvate to lactate, a critical step in anaerobic glycolysis. Many cancer cells exhibit a metabolic phenotype known as the "Warburg effect," characterized by a high rate of glycolysis even in the presence of oxygen. This metabolic shift is believed to provide cancer cells with a growth advantage.

The inhibition of LDHA is a therapeutic strategy aimed at disrupting the energy supply of cancer cells and inducing cell death. The more active enantiomer, (R)-GNE-140, is a potent inhibitor of LDHA. This compound, being approximately 18-fold less potent, serves as a valuable tool to differentiate on-target from off-target effects in experimental settings.

Signaling Pathways

The primary signaling pathway influenced by the inhibition of LDHA is the metabolic pathway of aerobic glycolysis. By blocking the conversion of pyruvate to lactate, LDHA inhibitors cause a buildup of pyruvate and a reduction in lactate levels. This disruption can lead to a decrease in ATP production from glycolysis and a shift towards oxidative phosphorylation.

In the context of acquired resistance to LDHA inhibitors like GNE-140, studies have implicated the activation of the AMPK-mTOR-S6K signaling pathway. This pathway can promote a metabolic shift towards oxidative phosphorylation, thereby bypassing the glycolytic blockade.

Below are diagrams illustrating these key pathways.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to (S)-GNE-140's Role in Glycolysis-Dependent Cancer Studies

This technical guide provides a comprehensive overview of this compound, an inhibitor of Lactate Dehydrogenase A (LDHA), and its relevance in the study of glycolysis-dependent cancers. This document outlines the mechanism of action, presents key quantitative data, details experimental protocols, and provides visualizations of the associated signaling pathways.

This compound is the less active enantiomer of the potent LDHA inhibitor GNE-140.[1][2] GNE-140, as a racemic mixture and in its more active (R)-enantiomeric form, has been investigated for its ability to disrupt the metabolic processes that cancer cells rely on for proliferation and survival.[3] Understanding the activity of this compound, even as the less potent stereoisomer, is crucial for a complete understanding of the structure-activity relationship of this class of inhibitors.

Mechanism of Action

Cancer cells often exhibit a metabolic shift towards aerobic glycolysis, a phenomenon known as the Warburg effect.[4] In this process, glucose is converted to lactate even in the presence of oxygen. This metabolic pathway is less efficient in ATP production compared to oxidative phosphorylation but provides cancer cells with the necessary building blocks for rapid proliferation.[5] Lactate dehydrogenase A (LDHA) is a critical enzyme in this pathway, catalyzing the conversion of pyruvate to lactate.[4][6]

GNE-140 functions as a potent and selective inhibitor of LDHA.[7] By blocking LDHA activity, GNE-140 prevents the regeneration of NAD+ required for glycolysis to continue, leading to a reduction in lactate production and an accumulation of pyruvate.[7] This disruption of the glycolytic flux can lead to decreased ATP production, increased oxidative stress, and ultimately, the inhibition of cancer cell proliferation and survival, particularly in tumors that are highly dependent on glycolysis.[4][7][8] this compound contributes to the overall activity of the racemic mixture, albeit to a lesser extent than its (R)-counterpart.[9][10]

Quantitative Data

The following tables summarize the available quantitative data for GNE-140 and its enantiomers. It is important to note that the (R)-enantiomer is significantly more potent than the (S)-enantiomer.

Table 1: Inhibitory Activity of GNE-140 Enantiomers against Lactate Dehydrogenase Isoforms

| Compound | Target | IC50 (nM) |

| (R)-GNE-140 | LDHA | 3[4][9][10][11] |

| (R)-GNE-140 | LDHB | 5[9][10][11] |

| GNE-140 (diastereomeric mixture) | LDHA | 22[7] |

Note: The (S)-enantiomer is noted to be 18-fold less potent than the (R)-enantiomer.[9][10]

Table 2: Cellular Activity of GNE-140 in Cancer Cell Lines

| Compound | Cell Line | Assay | IC50 (nM) |

| GNE-140 | MIA PaCa-2 (Pancreatic) | Lactate Reduction | 670[7][11] |

| GNE-140 | MIA PaCa-2 (Pancreatic) | Proliferation | 430[7] |

| GNE-140 | KP-2 (Pancreatic) | Proliferation | 430[7] |

| (R)-GNE-140 | Chondrosarcoma (IDH1 mutant) | Proliferation | 800[9][10] |

Table 3: Selectivity of GNE-140

| Compound | Target | IC50 (µM) |

| GNE-140 | MDH1/2 | >10[7] |

| GNE-140 | 301 Kinases | >1[7] |

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the role of LDHA in cancer cell metabolism and a general workflow for evaluating LDHA inhibitors.

Experimental Protocols

Below are detailed methodologies for key experiments cited in the literature for the evaluation of LDHA inhibitors like GNE-140.

1. Cell Viability Assay (e.g., CellTiter-Glo®)

-

Objective: To determine the effect of this compound on the proliferation and viability of cancer cell lines.

-

Materials:

-

Cancer cell lines of interest (e.g., MIA PaCa-2)

-

Complete cell culture medium (e.g., RPMI with 5% FBS)

-

This compound stock solution (in DMSO)

-

384-well plates

-

CellTiter-Glo® Luminescent Cell Viability Assay kit

-

Luminometer

-

-

Protocol:

-

Seed cells in 384-well plates at a pre-determined optimal density to ensure they reach 75-80% confluency by the end of the assay.[10]

-

Allow cells to adhere overnight.

-

The following day, treat the cells with a serial dilution of this compound. A typical dose titration scheme might involve 6 to 10 concentrations.[10] Include a DMSO-only control.

-

Incubate the plates for 72 hours under standard cell culture conditions.[10]

-

After the incubation period, bring the plates to room temperature.

-

Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a plate-reading luminometer.

-

Calculate the absolute IC50 values by fitting the data to a four-parameter logistic curve.[10]

-

2. Lactate Production Assay

-

Objective: To measure the effect of this compound on lactate secretion by cancer cells.

-

Materials:

-

Cancer cell lines

-

Complete cell culture medium

-

This compound stock solution

-

96-well plates

-

Lactate assay kit (colorimetric or fluorometric)

-

Plate reader

-

-

Protocol:

-

Seed cells in a 96-well plate and allow them to adhere.

-

Treat cells with varying concentrations of this compound for a specified period (e.g., 6 or 24 hours).

-

After treatment, collect the cell culture supernatant.

-

Perform the lactate assay on the supernatant according to the manufacturer's protocol. This typically involves an enzymatic reaction that produces a colored or fluorescent product proportional to the lactate concentration.

-

Measure the absorbance or fluorescence using a plate reader.

-

Normalize the lactate levels to the number of cells or total protein content in each well.

-

3. In Vivo Formulation Preparation

-

Objective: To prepare a solution of the compound suitable for administration in animal models.

-

Protocol Example (for oral administration):

-

Prepare a stock solution of the compound in DMSO (e.g., 14.3 mg/mL).[1]

-

For a 1 mL working solution, add 100 µL of the DMSO stock solution to 400 µL of PEG300 and mix thoroughly.[1]

-

Add 50 µL of Tween-80 and mix until the solution is clear.[1]

-

Add 450 µL of saline to bring the final volume to 1 mL.[1]

-

The final solution should be prepared fresh on the day of use.[1]

-

Conclusion

This compound, as the less active enantiomer of the potent LDHA inhibitor GNE-140, plays a role in understanding the therapeutic potential of targeting cancer metabolism. While the (R)-enantiomer is the primary driver of the inhibitory activity, the study of both enantiomers is essential for a comprehensive structure-activity relationship analysis. The disruption of glycolysis through LDHA inhibition remains a promising strategy in the development of novel anticancer therapies, particularly for tumors exhibiting a high degree of glycolytic dependence. Further research into the specific roles and potential off-target effects of each enantiomer will continue to refine the development of this class of inhibitors.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound - MedChem Express [bioscience.co.uk]

- 3. The effect of lactate dehydrogenase inhibitors on proliferation, motility and invasion of breast cancer cells in vitro highlights a new role for lactate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Development of a novel lactate dehydrogenase A inhibitor with potent antitumor activity and immune activation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pyrazole-Based Lactate Dehydrogenase Inhibitors with Optimized Cell Activity and Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 6. LDHA Suppression Altering Metabolism Inhibits Tumor Progress by an Organic Arsenical - PMC [pmc.ncbi.nlm.nih.gov]

- 7. GNE-140 = 98 HPLC 2003234-63-5 [sigmaaldrich.com]

- 8. This compound [myskinrecipes.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. selleckchem.com [selleckchem.com]

- 11. caymanchem.com [caymanchem.com]

Preliminary Investigation of (S)-GNE-140 Off-Target Effects: A Technical Guide

Abstract: (S)-GNE-140 is the less active enantiomer of the potent lactate dehydrogenase (LDH) inhibitor, GNE-140. While the primary focus of GNE-140 research has been on its on-target effects of LDH inhibition in cancer metabolism, a comprehensive understanding of its selectivity and potential off-target effects is crucial for its development as a therapeutic agent. This technical guide provides a preliminary investigation into the off-target profile of the GNE-140 scaffold, with a specific focus on available data relevant to this compound. Due to the limited research on the (S)-enantiomer specifically, this document synthesizes findings from studies on racemic GNE-140 and its more active (R)-enantiomer to infer the potential off-target landscape. We present available quantitative data on kinase selectivity, detailed experimental protocols for assessing off-target effects, and visual representations of implicated signaling pathways.

Introduction

GNE-140 is a potent and selective inhibitor of lactate dehydrogenase (LDH), a critical enzyme in anaerobic glycolysis.[1] The compound exists as a racemate of (R)-GNE-140 and this compound.[2] The (R)-enantiomer is reportedly 18-fold more potent than the (S)-enantiomer in inhibiting LDHA.[3][4] While the on-target effects of GNE-140 on cellular metabolism are well-documented, its interactions with other cellular components, or "off-target" effects, are less characterized but equally important for a complete understanding of its biological activity. This guide collates the currently available data to provide a preliminary assessment of these off-target interactions.

Off-Target Selectivity Profile

The selectivity of a compound is a key determinant of its therapeutic window. Limited screening data is available for the GNE-140 scaffold against broader panels of enzymes.

Kinase Selectivity

A key area of concern for many small molecule inhibitors is off-target kinase activity. The GNE-140 racemate has been profiled against a panel of 301 kinases.

Table 1: Kinase and Dehydrogenase Selectivity of GNE-140

| Target Class | Number of Targets Tested | Result (IC50) | Citation |

| Kinases | 301 | >1 µM | [1] |

| Malate Dehydrogenase (MDH1/2) | 2 | >10 µM | [1] |

These results suggest that GNE-140 has a high degree of selectivity against the tested kinases and malate dehydrogenases, indicating a low probability of direct off-target effects within these enzyme families.

Enantiomer Potency

The differential potency between the (R) and (S) enantiomers for the primary target, LDHA, is significant.

Table 2: Enantiomeric Potency against Lactate Dehydrogenase Isoforms

| Compound | Target | IC50 | Citation |

| (R)-GNE-140 | LDHA | 3 nM | [3] |

| (R)-GNE-140 | LDHB | 5 nM | [3] |

| This compound | LDHA | Less active than (R)-enantiomer | [3] |

The lower potency of this compound on the primary target suggests that any observed biological effects at higher concentrations might be attributable to off-target interactions.

Impact on Cellular Signaling Pathways

Even with high selectivity for its primary target, a compound can induce downstream effects on cellular signaling pathways. Studies with racemic GNE-140 have identified modulation of key signaling cascades.

Inhibition of p38 MAPK and Akt Signaling

Treatment of breast cancer cells with GNE-140 has been shown to inhibit the phosphorylation of both p38 MAPK and Akt, particularly in the context of EGF-induced signaling.[2]

Acquired Resistance via AMPK/mTOR/S6K Signaling

Long-term treatment with GNE-140 can lead to acquired resistance in cancer cells. This resistance mechanism has been linked to the activation of the AMPK/mTOR/S6K signaling pathway, leading to an increase in oxidative phosphorylation (OXPHOS).[5]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. Below are protocols for key experiments used to investigate the off-target effects of this compound.

Kinase Selectivity Screening

Objective: To determine the inhibitory activity of this compound against a broad panel of human kinases.

Methodology:

-

Compound Preparation: Prepare a stock solution of this compound in DMSO. For a primary screen, a final concentration of 1 µM is often used.

-

Kinase Panel: Utilize a commercial kinase screening service (e.g., Eurofins, Reaction Biology) that offers a panel of active human kinases (e.g., 301 kinases as in the GNE-140 study).[1]

-

Assay Principle: The assay typically measures the amount of ATP consumed or the phosphorylation of a substrate peptide by each kinase in the presence and absence of the test compound. Radiometric assays (e.g., [γ-³³P]-ATP) or fluorescence-based assays are common.

-

Procedure:

-

Dispense the kinase, substrate, and ATP solution into a multi-well plate.

-

Add this compound or vehicle control (DMSO) to the wells.

-

Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the signal (radioactivity or fluorescence).

-

-

Data Analysis: Calculate the percentage of inhibition for each kinase relative to the vehicle control. For hits showing significant inhibition, perform dose-response curves to determine the IC50 value.

Western Blot Analysis of Signaling Pathways

Objective: To quantify the effect of this compound on the phosphorylation status of key signaling proteins like Akt and p38 MAPK.

Methodology:

-

Cell Culture and Treatment:

-

Culture a relevant cell line (e.g., pII breast cancer cells) to 70-80% confluency.[2]

-

Serum-starve the cells for 24 hours.

-

Pre-treat the cells with varying concentrations of this compound or vehicle control for 1-2 hours.

-

Stimulate the cells with a growth factor (e.g., 100 ng/mL EGF) for a predetermined time (e.g., 15 minutes) to activate the signaling pathway.[2]

-

-

Protein Extraction:

-

Wash the cells with ice-cold PBS.

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Quantify the protein concentration using a BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

-

Separate the proteins by size on an SDS-polyacrylamide gel.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with primary antibodies against p-Akt, total Akt, p-p38, and total p38 overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

-

Detection and Analysis:

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Capture the image using a digital imaging system.

-

Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

-

Cellular Metabolism Assay (Seahorse XF Analyzer)

Objective: To assess the metabolic shift towards oxidative phosphorylation as a mechanism of acquired resistance to this compound.

Methodology:

-

Cell Culture: Culture GNE-140-sensitive and resistant cell lines in a Seahorse XF cell culture plate.

-

Assay Preparation:

-

Hydrate the sensor cartridge overnight in a non-CO2 incubator.

-

Wash the cells and replace the culture medium with Seahorse XF base medium supplemented with glucose, pyruvate, and glutamine.

-

Incubate the cell plate in a non-CO2 incubator for 1 hour prior to the assay.

-

-

Mito Stress Test:

-

Load the injector ports of the sensor cartridge with mitochondrial inhibitors:

-

Port A: Oligomycin (ATP synthase inhibitor)

-

Port B: FCCP (uncoupling agent)

-

Port C: Rotenone/Antimycin A (Complex I and III inhibitors)

-

-

Run the Seahorse XF Analyzer to measure the Oxygen Consumption Rate (OCR) and Extracellular Acidification Rate (ECAR) in real-time.

-

-

Data Analysis:

-

Calculate key parameters of mitochondrial function, including basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.

-

Compare these parameters between the sensitive and resistant cell lines to identify a shift towards OXPHOS.

-

Conclusion

The preliminary investigation into the off-target effects of this compound, based on data from its racemate and (R)-enantiomer, suggests a favorable selectivity profile with minimal off-target kinase activity. However, the modulation of the p38 MAPK and Akt signaling pathways, as well as the emergence of resistance through the AMPK/mTOR/S6K pathway, highlight important biological consequences that may be independent of or downstream from direct LDH inhibition. These findings warrant further investigation, specifically with the isolated (S)-enantiomer, to fully characterize its off-target profile and therapeutic potential. The experimental protocols provided herein offer a framework for conducting such in-depth studies.

References

- 1. ≥98% (HPLC), lactate dehydrogenase (LDH) inhibitor, powder | Sigma-Aldrich [sigmaaldrich.com]

- 2. The effect of lactate dehydrogenase inhibitors on proliferation, motility and invasion of breast cancer cells in vitro highlights a new role for lactate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. selleckchem.com [selleckchem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for (S)-GNE-140 Lactate Dehydrogenase Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-GNE-140 is the less active enantiomer of the potent lactate dehydrogenase (LDH) inhibitor, GNE-140. Lactate dehydrogenase A (LDHA) is a critical enzyme in the glycolytic pathway, responsible for the conversion of pyruvate to lactate, a process that is often upregulated in cancer cells to support rapid proliferation, even in the presence of oxygen (the Warburg effect). Inhibition of LDHA is a promising therapeutic strategy for targeting cancer metabolism. These application notes provide a detailed protocol for assessing the inhibitory activity of this compound against LDHA using a spectrophotometric assay.

Principle of the Lactate Dehydrogenase Assay

The enzymatic activity of lactate dehydrogenase is determined by monitoring the oxidation of NADH to NAD+ spectrophotometrically. LDH catalyzes the conversion of pyruvate to lactate, utilizing NADH as a cofactor, which is oxidized to NAD+ in the process. The decrease in absorbance at 340 nm, characteristic of NADH, is directly proportional to the LDH enzyme activity. By measuring the rate of this absorbance decrease in the presence of varying concentrations of an inhibitor like this compound, the half-maximal inhibitory concentration (IC50) can be determined.

Quantitative Data Summary

The inhibitory potency of GNE-140 and its enantiomers against human lactate dehydrogenase A (LDHA) and B (LDHB) is summarized in the table below. This compound is significantly less potent than its (R)-enantiomer.

| Compound | Target | IC50 (nM) | Fold Difference (R vs. S) |

| (R)-GNE-140 | LDHA | 3 | 18-fold more potent |

| LDHB | 5 | ||

| This compound | LDHA | ~54 (calculated) | |

| GNE-140 (racemate) | LDHA | Not explicitly stated |

Note: The IC50 for this compound is calculated based on the reported 18-fold lower potency compared to the (R)-enantiomer.

Experimental Protocols

This section details the protocol for determining the IC50 of this compound against purified human LDHA.

Materials and Reagents

-

This compound

-

Recombinant Human Lactate Dehydrogenase A (LDHA)

-

β-Nicotinamide adenine dinucleotide, reduced form (NADH)

-

Sodium Pyruvate

-

Assay Buffer: 50 mM Tris-HCl, pH 7.5, 100 mM KCl, 0.01% Triton X-100, and 1 mM DTT

-

DMSO (for compound dilution)

-

384-well, clear, flat-bottom microplates

-

Spectrophotometer capable of reading absorbance at 340 nm in kinetic mode

Stock Solution Preparation

-

This compound Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.

-

NADH Stock Solution: Prepare a 10 mM stock solution of NADH in the assay buffer.

-

Pyruvate Stock Solution: Prepare a 100 mM stock solution of sodium pyruvate in the assay buffer.

-

LDHA Enzyme Stock Solution: Reconstitute recombinant human LDHA to a stock concentration of 1 mg/mL in the assay buffer. The final working concentration will need to be optimized to yield a linear reaction rate over the desired time course.

Assay Procedure

-

Compound Dilution:

-

Perform a serial dilution of the 10 mM this compound stock solution in 100% DMSO to generate a range of concentrations for the IC50 curve. A typical 11-point, 3-fold serial dilution is recommended, starting from 1 mM.

-

In a separate 384-well plate (the compound plate), add 1 µL of each diluted compound concentration in duplicate. Also include wells with 1 µL of DMSO for the "no inhibitor" (100% activity) control and wells with a known potent LDH inhibitor as a positive control.

-

-

Enzyme and Substrate Preparation:

-

Prepare the Enzyme Mix by diluting the LDHA stock solution in assay buffer to a final concentration of 2X the desired final assay concentration (e.g., 2 nM for a final concentration of 1 nM).

-

Prepare the Substrate Mix by diluting the NADH and pyruvate stock solutions in assay buffer to final concentrations of 2X the desired final assay concentrations (e.g., 200 µM NADH and 400 µM pyruvate for final concentrations of 100 µM and 200 µM, respectively).

-

-

Assay Reaction:

-

To the compound plate containing the diluted this compound, add 25 µL of the Enzyme Mix to each well.

-

Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.

-

Initiate the enzymatic reaction by adding 25 µL of the Substrate Mix to each well. The final reaction volume will be 50 µL.

-

-

Data Acquisition:

-

Immediately after adding the substrate mix, place the plate in a spectrophotometer pre-set to 37°C.

-

Measure the decrease in absorbance at 340 nm every 30 seconds for 15-20 minutes (kinetic read).

-

Data Analysis

-

Calculate the Rate of Reaction: For each well, determine the rate of NADH consumption by calculating the slope of the linear portion of the absorbance vs. time curve (ΔAbs/min).

-

Normalize Data:

-

The average rate from the DMSO-only wells represents 100% enzyme activity.

-

The average rate from the positive control wells represents 0% activity (or maximum inhibition).

-

Normalize the rates from the this compound treated wells as a percentage of the 100% activity control.

-

-

IC50 Determination:

-

Plot the normalized percentage of activity against the logarithm of the this compound concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Visualizations

LDHA Signaling Pathway in Cancer Metabolism

Caption: LDHA's role in cancer cell metabolism and its inhibition by this compound.

Experimental Workflow for this compound LDH Assay

Caption: Step-by-step workflow for the this compound LDH inhibition assay.

Application Notes and Protocols for Utilizing (S)-GNE-140 in Cell-Based Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-GNE-140 is the less active enantiomer of the potent lactate dehydrogenase A (LDHA) inhibitor, GNE-140.[1][2] LDHA is a critical enzyme in anaerobic glycolysis, responsible for the conversion of pyruvate to lactate.[3] In many cancer cells, this pathway, often termed the "Warburg effect," is upregulated to support rapid proliferation.[3] Inhibition of LDHA by compounds such as GNE-140 disrupts this metabolic process, leading to reduced lactate production, metabolic stress, and subsequent inhibition of cancer cell growth.[3][4] These application notes provide detailed protocols for utilizing this compound in various cell-based assays to assess its biological activity and mechanism of action. While this compound is less potent than its (R)-enantiomer, it can serve as a valuable tool for structure-activity relationship studies and as a negative control to validate the specific effects of the more active enantiomer.[5]

Mechanism of Action

This compound, as an LDHA inhibitor, competitively binds to the enzyme, preventing the conversion of pyruvate to lactate. This leads to a decrease in the NAD+/NADH ratio, which in turn can inhibit key glycolytic enzymes like glyceraldehyde 3-phosphate dehydrogenase (GAPDH).[6][7] The disruption of glycolysis results in reduced ATP production and an accumulation of glycolytic intermediates.[1] In some cellular contexts, prolonged inhibition of LDHA can lead to the activation of compensatory signaling pathways, such as the AMPK-mTOR-S6K pathway, to promote survival through alternative metabolic routes like oxidative phosphorylation.[8]

Data Presentation

The following tables summarize the inhibitory concentrations of GNE-140 (racemic mixture or the more active (R)-enantiomer, as specified) in various cancer cell lines. It is important to note that the (S)-enantiomer is significantly less active.

Table 1: IC50 Values of GNE-140 in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) of GNE-140 (racemate) | Reference |

|---|---|---|---|

| MDA-MB-231 | Triple-Negative Breast Cancer | 10.51 (IG50) | [9] |

| pII | Breast Cancer | ~200-300 | [4] |

| YS1.2 | Breast Cancer | ~200-300 | [4] |

| MCF10A | Normal Breast Epithelial | >300 |[4] |

Table 2: IC50 Values for Lactate Inhibition by GNE-140 (racemate)

| Cell Line | Cancer Type | IC50 (µM) | Reference |

|---|

| MDA-MB-231 | Triple-Negative Breast Cancer | 3.04 |[9] |

Table 3: Enzymatic IC50 Values of GNE-140 Enantiomers

| Enantiomer | Target | IC50 (nM) | Reference |

|---|---|---|---|

| (R)-GNE-140 | LDHA | 3 | [5] |

| (R)-GNE-140 | LDHB | 5 | [5] |

| this compound | LDHA | >18-fold less potent than (R)-enantiomer |[5] |

Experimental Protocols

Herein are detailed protocols for key cell-based assays to evaluate the effects of this compound.

Protocol 1: Cell Proliferation Assay (e.g., WST-1 or CCK-8)

This assay measures the metabolic activity of viable cells to determine the effect of this compound on cell proliferation.

Materials:

-

Cancer cell line of interest (e.g., MDA-MB-231)

-

Complete cell culture medium

-

96-well cell culture plates

-

This compound stock solution (e.g., 10 mM in DMSO)

-

WST-1 or CCK-8 reagent

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 2,500-5,000 cells per well in 100 µL of complete medium and incubate overnight.[10]

-

Prepare serial dilutions of this compound in complete medium. A suggested starting concentration range is 1 µM to 500 µM. Include a vehicle control (DMSO) at the same final concentration as in the highest this compound treatment.

-

Remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.

-

Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.

-

Add 10 µL of WST-1 or CCK-8 reagent to each well and incubate for 1-4 hours at 37°C.[10]

-

Measure the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC50 value.

Protocol 2: Lactate Production Assay

This assay quantifies the amount of lactate released into the cell culture medium, providing a direct measure of LDHA inhibition.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

24-well or 6-well cell culture plates

-

This compound stock solution

-

Lactate assay kit (colorimetric or fluorometric)

-

Microplate reader

Procedure:

-

Seed cells in a 24-well or 6-well plate and grow to ~70-80% confluency.

-

Treat cells with various concentrations of this compound or vehicle control for 24 to 72 hours.

-

Collect the cell culture medium from each well.

-

Centrifuge the medium to remove any cellular debris.

-

Perform the lactate assay on the supernatant according to the manufacturer's instructions.

-

Normalize the lactate concentration to the cell number or total protein content in each well.

-

Plot the lactate production against the this compound concentration to determine the IC50 for lactate inhibition.

Protocol 3: Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful method to confirm the direct binding of this compound to LDHA in a cellular context.[11] Ligand binding stabilizes the target protein, leading to a higher melting temperature.[11]

Materials:

-

Cancer cell line of interest

-

This compound stock solution

-

PBS and appropriate lysis buffer with protease inhibitors

-

PCR tubes or a 384-well PCR plate

-

Thermocycler

-

Centrifuge

-

SDS-PAGE and Western blot reagents

-

Primary antibody against LDHA

-

HRP-conjugated secondary antibody

-

Chemiluminescence detection system

Procedure:

-

Culture cells to a high density and treat with a high concentration of this compound (e.g., 10-50 µM) or vehicle control for 1 hour at 37°C.[12]

-

Harvest and wash the cells with PBS.

-

Resuspend the cell pellet in lysis buffer and divide the lysate into aliquots in PCR tubes.

-

Heat the aliquots at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes in a thermocycler, followed by a 3-minute incubation at room temperature.[12]

-

Centrifuge the heated lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins.[11]

-

Carefully collect the supernatant containing the soluble proteins.

-

Analyze the amount of soluble LDHA in each sample by Western blotting.

-

Quantify the band intensities and plot the fraction of soluble LDHA as a function of temperature for both the this compound-treated and vehicle-treated samples. A shift in the melting curve indicates target engagement.

Protocol 4: Western Blot Analysis of Downstream Signaling

This protocol is used to assess the impact of this compound on proteins involved in metabolic and survival pathways.

Materials:

-

Cancer cell line of interest

-

This compound stock solution

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE and Western blot reagents

-

Primary antibodies (e.g., anti-LDHA, anti-phospho-AMPK, anti-AMPK, anti-phospho-mTOR, anti-mTOR, anti-phospho-S6K, anti-S6K, and a loading control like β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescence detection system

Procedure:

-

Seed cells in 6-well plates and grow to ~80% confluency.

-

Treat cells with this compound at various concentrations and for different time points (e.g., 6, 24, 48 hours).

-

Wash the cells with ice-cold PBS and lyse them in lysis buffer.

-

Determine the protein concentration of each lysate.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane and incubate with the desired primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the protein bands using a chemiluminescence substrate and an imaging system.

-

Analyze the changes in protein expression and phosphorylation levels relative to the loading control.